CID 17860073
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Overview
Description
Dichloro(phenoxy)silane is an organosilicon compound with the chemical formula C6H5OCl2Si. It is a derivative of silane, where two chlorine atoms and one phenoxy group are attached to a silicon atom. This compound is known for its utility in various chemical syntheses and industrial applications due to its reactivity and ability to form stable bonds with organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(phenoxy)silane can be synthesized through the reaction of phenol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
C6H5OH+SiCl4→C6H5OSiCl3+HCl
Further chlorination of the intermediate product, phenoxychlorosilane, yields dichloro(phenoxy)silane:
C6H5OSiCl3+Cl2→C6H5OCl2Si+HCl
Industrial Production Methods: In industrial settings, dichloro(phenoxy)silane is produced using continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Dichloro(phenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: Can react with other silanes to form polysiloxanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Conducted under acidic or basic conditions.
Condensation Reactions: Often performed at elevated temperatures with catalysts such as tin or titanium compounds.
Major Products Formed:
Substitution Reactions: Formation of phenoxy-substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Condensation Reactions: Formation of polysiloxanes with varying chain lengths and properties.
Scientific Research Applications
Dichloro(phenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with different substrates.
Mechanism of Action
The mechanism of action of dichloro(phenoxy)silane involves the formation of covalent bonds with organic and inorganic materials. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Dichlorodiphenylsilane: Similar structure but with two phenyl groups instead of one phenoxy group.
Dichlorodimethylsilane: Contains two methyl groups instead of a phenoxy group.
Dichlorodiethylsilane: Contains two ethyl groups instead of a phenoxy group.
Uniqueness: Dichloro(phenoxy)silane is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties compared to other dichlorosilanes. The phenoxy group enhances the compound’s ability to interact with aromatic systems and provides additional stability to the resulting products.
Properties
Molecular Formula |
C6H5Cl2OSi |
---|---|
Molecular Weight |
192.09 g/mol |
InChI |
InChI=1S/C6H5Cl2OSi/c7-10(8)9-6-4-2-1-3-5-6/h1-5H |
InChI Key |
ITPGJSPEUGKIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](Cl)Cl |
Origin of Product |
United States |
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